molecular formula C9H13O3- B14339418 Dicyclopropyl(methoxy)acetate CAS No. 100144-93-2

Dicyclopropyl(methoxy)acetate

Cat. No.: B14339418
CAS No.: 100144-93-2
M. Wt: 169.20 g/mol
InChI Key: KFGILKSTYIHLMY-UHFFFAOYSA-M
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Description

Methoxypropylacetate (CAS 108-65-6), also known as 2-methoxy-1-methylethyl acetate, is a colorless liquid with a boiling point of 145.8°C and a flash point of 33°C . It is classified as a flammable liquid (GHS02) and may cause drowsiness or dizziness (H336) . Its primary applications include use as a solvent in industrial formulations, stabilized with additives like 2,6-di-tert-butyl-4-methylphenol (BHT) to enhance shelf life . Key properties include:

  • Molecular formula: C₆H₁₂O₃
  • Molecular weight: 132.16 g/mol
  • Stability: Thermally stable under recommended conditions but reactive with strong oxidizing agents .

Properties

CAS No.

100144-93-2

Molecular Formula

C9H13O3-

Molecular Weight

169.20 g/mol

IUPAC Name

2,2-dicyclopropyl-2-methoxyacetate

InChI

InChI=1S/C9H14O3/c1-12-9(8(10)11,6-2-3-6)7-4-5-7/h6-7H,2-5H2,1H3,(H,10,11)/p-1

InChI Key

KFGILKSTYIHLMY-UHFFFAOYSA-M

Canonical SMILES

COC(C1CC1)(C2CC2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclopropyl(methoxy)acetate typically involves the esterification of dicyclopropylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

[ \text{Dicyclopropylacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl(methoxy)acetate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding dicyclopropylacetic acid and methanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid (HCl) and water, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.

Major Products

    Hydrolysis: Dicyclopropylacetic acid and methanol.

    Reduction: Dicyclopropylmethanol.

    Transesterification: A new ester and methanol.

Scientific Research Applications

Dicyclopropyl(methoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: Used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of dicyclopropyl(methoxy)acetate in biological systems involves its hydrolysis by esterases to produce dicyclopropylacetic acid and methanol. The dicyclopropylacetic acid can then interact with various molecular targets, potentially affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Methoxypropylacetate with three related compounds:

Property Methoxypropylacetate (CAS 108-65-6) 2,3-Dihydroxypropyl Acetate (CAS 106-61-6) Methyl 2-Hydroxyacetate (CAS 96-35-5) Ethylene Glycol Methyl Ether Acetate (CAS 110-49-6)
Molecular Formula C₆H₁₂O₃ C₅H₁₀O₄ C₃H₆O₃ C₅H₁₀O₃
Boiling Point 145.8°C Not reported Not reported 143–145°C
Flash Point 33°C Not reported Not reported 45°C
Hazards Flammable, H336 Insufficient toxicological data Irritant (H319) Reproductive toxicity (H360D)
Applications Industrial solvent Pharmaceutical intermediates Chemical synthesis Coating solvents

Ecological and Regulatory Profiles

  • In contrast, Ethylene Glycol Methyl Ether Acetate is regulated under stricter guidelines due to its reproductive hazards .
  • Regulatory Status: Methoxypropylacetate complies with EU REACH regulations, while 2,3-Dihydroxypropyl Acetate lacks comprehensive toxicological data, limiting its industrial adoption .

Research Findings and Limitations

  • Data Gaps: Toxicological profiles for 2,3-Dihydroxypropyl Acetate and Methyl 2-Hydroxyacetate remain incomplete, necessitating further study .

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